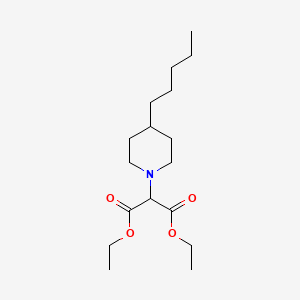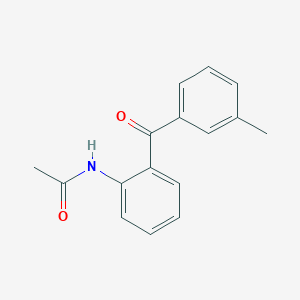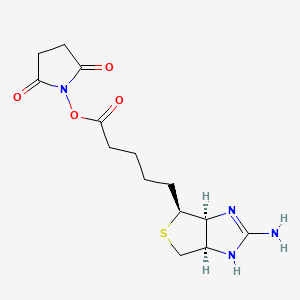
4,4',6,6'-Tetrachloro-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,6,6’-Tetrachloro-2,2’-bipyridine is a chemical compound with the molecular formula C10H4Cl4N2 and a molecular weight of 294.0 g/mol It is a derivative of bipyridine, characterized by the presence of four chlorine atoms at the 4, 4’, 6, and 6’ positions on the bipyridine ring
Métodos De Preparación
The synthesis of 4,4’,6,6’-Tetrachloro-2,2’-bipyridine typically involves the reaction of 2,6-dichloro-4-iodopyridine with a copper catalyst. The process includes stirring the starting material in the presence of a base and heating it at temperatures ranging from 150°C to 250°C. This reaction yields 2,6,2′,6′-tetrachloro-[4,4′]bipyridyl, which is then further treated to obtain the final product.
Análisis De Reacciones Químicas
4,4’,6,6’-Tetrachloro-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coordination Chemistry: It can form complexes with metals, which is useful in catalysis and material science.
Common reagents used in these reactions include bases, copper catalysts, and other transition metals. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’,6,6’-Tetrachloro-2,2’-bipyridine is utilized in various scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 4,4’,6,6’-Tetrachloro-2,2’-bipyridine involves its ability to form complexes with metal ions. These complexes can participate in redox reactions, influencing various molecular pathways. The specific molecular targets and pathways depend on the nature of the metal ion and the overall structure of the complex .
Comparación Con Compuestos Similares
4,4’,6,6’-Tetrachloro-2,2’-bipyridine can be compared with other bipyridine derivatives such as:
4,4’,6,6’-Tetramethyl-2,2’-bipyridine: This compound has methyl groups instead of chlorine atoms, affecting its chemical reactivity and applications.
2,2’,6,6’-Tetramethyl-4,4’-bipyridine: Similar to the tetramethyl derivative but with different substitution positions, leading to variations in its chemical properties.
Propiedades
Número CAS |
85591-66-8 |
|---|---|
Fórmula molecular |
C10H4Cl4N2 |
Peso molecular |
294.0 g/mol |
Nombre IUPAC |
2,4-dichloro-6-(4,6-dichloropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H4Cl4N2/c11-5-1-7(15-9(13)3-5)8-2-6(12)4-10(14)16-8/h1-4H |
Clave InChI |
GKLMSNSBUBPZQU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C2=NC(=CC(=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol](/img/structure/B14136762.png)
![N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14136775.png)





![4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine](/img/structure/B14136809.png)


![2'-Phenyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B14136818.png)
![1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one](/img/structure/B14136827.png)
